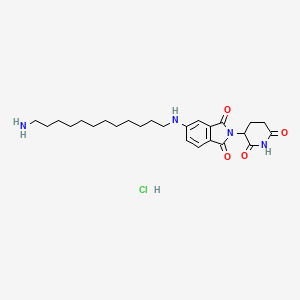

Pomalidomide-5-C12-NH2 (hydrochloride)

Description

Contextualizing Pomalidomide (B1683931) as an Immunomodulatory Imide Drug (IMiD) Scaffold

Pomalidomide belongs to a class of compounds known as Immunomodulatory Imide Drugs (IMiDs), which are structural and functional analogs of thalidomide (B1683933). news-medical.net These molecules, characterized by a shared glutarimide (B196013) and phthalimide (B116566) structure, have garnered significant attention for their potent biological activities. rsc.org The utility of the IMiD scaffold has expanded beyond its initial applications, now serving as a critical component in the design of bifunctional molecules for TPD research.

The history of IMiDs begins with thalidomide, a drug with a dramatic past. researchgate.netresearchgate.net Initially marketed as a sedative in the late 1950s, it was withdrawn from the market due to its severe teratogenic effects. researchgate.netresearchgate.net However, subsequent research uncovered its potent immunomodulatory and anti-angiogenic properties, leading to its re-emergence for treating complications of leprosy and later, multiple myeloma. news-medical.netresearchgate.net This revival spurred the development of thalidomide analogs with improved efficacy and different activity profiles. slideshare.net This led to the creation of second and third-generation IMiDs, including lenalidomide (B1683929) and pomalidomide, which have become cornerstones in the treatment of certain hematological malignancies. news-medical.netnih.gov Much of the progress in understanding the precise mechanisms of these drugs has occurred in the last decade, transforming the field of pharmacology. researchgate.net

Pomalidomide is recognized as a third-generation IMiD, demonstrating enhanced biological activity compared to its predecessors, thalidomide and lenalidomide. nih.govnih.gov Preclinical investigations have been extensive, delineating its mechanisms of action and demonstrating its potent anti-myeloma effects, even in contexts where resistance to earlier IMiDs has developed. nih.govahdbonline.com These studies have shown that pomalidomide possesses a range of activities, including direct cytotoxicity to cancer cells, anti-angiogenic effects, and potent immunomodulatory functions. nih.gov Its efficacy in preclinical models of relapsed and refractory multiple myeloma has been particularly noteworthy, establishing it as a powerful compound in oncology research. nih.govashpublications.org

Emergence of Cereblon (CRBN) Modulators in Molecular Pharmacology

The therapeutic and biological effects of IMiDs were a long-standing puzzle until the discovery of their direct molecular target. This finding not only explained their mechanism of action but also unveiled a new strategy for therapeutic intervention: the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex. rsc.org

A landmark breakthrough occurred in 2010 with the identification of Cereblon (CRBN) as the direct intracellular binding partner for thalidomide. nih.govthemarkfoundation.org This discovery was pivotal, recasting IMiDs as molecular glues. researchgate.net CRBN was identified as a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex, which also includes Cullin 4 (CUL4A/B), DNA Damage Binding protein 1 (DDB1), and Ring-Box 1 (RBX1). rsc.orgnih.govwikipedia.org In its natural state, this complex marks endogenous proteins for destruction by the proteasome. wikipedia.org The finding that a small molecule could bind to this receptor and modulate its function was a watershed moment, catalyzing an explosion of research into targeted protein degradation. rsc.orgthemarkfoundation.org It was established that the interaction between IMiDs and CRBN is necessary for their therapeutic activity and their teratogenic effects. nih.gov

IMiDs function by redirecting the activity of the CRL4-CRBN complex. nih.gov When an IMiD like pomalidomide binds to CRBN, it alters the substrate-binding surface of the protein. rsc.orgnih.gov This conformational change induces the recruitment of proteins that are not normally targeted by CRBN, known as "neosubstrates." researchgate.net These neosubstrates are then polyubiquitinated by the E3 ligase complex, marking them for degradation by the 26S proteasome. rsc.orgresearchgate.net Key neosubstrates responsible for the anti-myeloma effects of lenalidomide and pomalidomide include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.gov The degradation of these factors is a primary driver of the drugs' efficacy in treating multiple myeloma. rsc.org This mechanism—hijacking an E3 ligase to degrade a specific target—forms the fundamental principle of Proteolysis Targeting Chimera (PROTAC) technology.

Pomalidomide-5-C12-NH2 (hydrochloride) as a Specialized PROTAC Ligand Component

Building on the discovery of the IMiD-CRBN interaction, researchers have designed bifunctional molecules (PROTACs) that can target virtually any protein for degradation. These molecules consist of a ligand that binds to a target protein, a ligand that binds to an E3 ligase, and a linker connecting the two. Pomalidomide-5-C12-NH2 (hydrochloride) is a key building block in the synthesis of these advanced therapeutics.

This specific chemical entity is a functionalized Cereblon ligand designed for the development of pomalidomide-based PROTACs. medchemexpress.comdcchemicals.com It consists of the pomalidomide scaffold, which serves as the CRBN-binding moiety, attached to a 12-carbon alkyl chain linker that terminates in a primary amine (-NH2) group. medchemexpress.combldpharm.com This terminal amine provides a reactive handle for chemical conjugation to a ligand targeting a protein of interest. sigmaaldrich.com The hydrochloride salt form enhances the compound's stability and solubility for research and development applications. The choice of linker length and composition is critical as it influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient degradation. sigmaaldrich.com Pomalidomide-5-C12-NH2 (hydrochloride) has been utilized as a ligand-linker conjugate in the development of degraders for challenging targets, such as oncogenic KRAS G12C. medchemexpress.comdcchemicals.com

Data Tables

Table 1: Chemical Properties of Pomalidomide-5-C12-NH2 (hydrochloride)

| Property | Value |

|---|---|

| CAS Number | 2862774-02-3 medchemexpress.com |

| Molecular Formula | C25H34N4O4.HCl |

| Purity | ≥95% - ≥97.09% medchemexpress.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Functional Group | Primary Amine (-NH2) sigmaaldrich.com |

| Application | E3 Ligase Ligand-Linker Conjugate for PROTAC Synthesis medchemexpress.comdcchemicals.com |

| Storage Temperature | 2-8°C sigmaaldrich.com |

Table 2: Comparison of Key Immunomodulatory Imide Drugs (IMiDs)

| Compound | Generation | Key Discovery/Application | Primary Molecular Target |

|---|---|---|---|

| Thalidomide | First news-medical.net | Repurposed for multiple myeloma; teratogenic effects led to discovery of mechanism. news-medical.netresearchgate.net | Cereblon (CRBN) researchgate.netselleck.co.jp |

| Lenalidomide | Second nih.gov | Improved efficacy and toxicity profile over thalidomide for hematological malignancies. news-medical.netnih.gov | Cereblon (CRBN) rsc.org |

| Pomalidomide | Third nih.govahdbonline.com | Active in lenalidomide-refractory multiple myeloma; potent CRBN ligand for PROTACs. nih.govresearchgate.net | Cereblon (CRBN) selleck.co.jp |

Overview of Proteolysis-Targeting Chimeras (PROTACs) in Chemical Biology

PROTACs are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from cells. nih.gov They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. nih.gov By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the tagging of the POI with ubiquitin, a small regulatory protein. nih.gov This polyubiquitination marks the target protein for destruction by the proteasome, the cell's protein degradation machinery. nih.gov This catalytic mode of action allows a single PROTAC molecule to induce the degradation of multiple protein copies, offering a powerful alternative to traditional small-molecule inhibitors. rsc.org

Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making its derivatives highly valuable for the construction of PROTACs. rsc.org

Structural Significance of the -5-C12-NH2 Moiety in PROTAC Design

The "-5-" in the name indicates that the linker is attached at the 5-position of the pomalidomide's phthalimide ring. This position is a common and effective site for linker attachment, allowing the pomalidomide moiety to maintain its binding affinity for CRBN while extending the linker outwards to engage a target protein ligand. nih.gov

The "-C12-" signifies a 12-carbon alkyl chain. The length of the linker is crucial, as it must be sufficient to span the distance between the binding sites of the target protein and the E3 ligase. Studies have shown that longer linkers, often in the range of 12 to 16 atoms, can be optimal for achieving potent degradation. nih.govsigmaaldrich.com An alkyl chain provides flexibility, which can be advantageous for allowing the PROTAC to adopt a conformation that facilitates the productive formation of the ternary complex. nih.gov

The terminal "-NH2" (amine) group, present as a hydrochloride salt for improved stability and handling, serves as a versatile chemical handle. This primary amine allows for straightforward conjugation to a wide variety of target protein ligands through common chemical reactions, such as amide bond formation. nih.govsigmaaldrich.com This modularity is essential for the rapid synthesis and evaluation of libraries of PROTACs to identify the most effective degrader for a specific target. rsc.org

Research Rationale for Investigating Pomalidomide-5-C12-NH2 (hydrochloride)

The investigation of Pomalidomide-5-C12-NH2 (hydrochloride) is driven by the need for well-defined and versatile building blocks in the rational design of PROTACs. A key application of this specific compound has been in the development of degraders for the oncogenic protein KRAS G12C. medchemexpress.comdcchemicals.com The KRAS protein, particularly with the G12C mutation, has been a challenging target for traditional inhibitors. nih.govnih.gov

The use of Pomalidomide-5-C12-NH2 (hydrochloride) allows researchers to systematically synthesize and test PROTACs against KRAS G12C and other challenging targets. By coupling this E3 ligase ligand-linker conjugate with various KRAS G12C inhibitors, scientists can explore how the combined molecule can effectively induce the degradation of this cancer-driving protein. The 12-carbon linker in this context is likely the result of optimization studies to achieve the necessary spatial arrangement for the CRBN E3 ligase to ubiquitinate KRAS G12C effectively. The terminal amine provides the chemical reactivity needed to attach the warhead that targets the KRAS G12C protein. sigmaaldrich.commedchemexpress.comdcchemicals.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H37ClN4O4 |

|---|---|

Molecular Weight |

493.0 g/mol |

IUPAC Name |

5-(12-aminododecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C25H36N4O4.ClH/c26-15-9-7-5-3-1-2-4-6-8-10-16-27-18-11-12-19-20(17-18)25(33)29(24(19)32)21-13-14-22(30)28-23(21)31;/h11-12,17,21,27H,1-10,13-16,26H2,(H,28,30,31);1H |

InChI Key |

OJPOYIIDYYDEGW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCCCCN.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of Pomalidomide 5 C12 Nh2 Hydrochloride

Core Pomalidomide (B1683931) Synthesis and Functionalization Strategies

The initial phase of the synthesis focuses on building the pomalidomide structure, which is a derivative of thalidomide (B1683933). nih.gov This process has been refined through various established routes to optimize yield and purity.

The pomalidomide core, chemically known as 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, can be synthesized through several well-documented pathways. A common approach involves the condensation of a substituted phthalic anhydride (B1165640) derivative with 3-aminopiperidine-2,6-dione (B110489). chemicalbook.comfigshare.com

One prominent method starts from 4-nitrophthalic anhydride, which is condensed with 3-aminopiperidine-2,6-dione hydrochloride. The resulting N-(2,6-dioxopiperidin-3-yl)-4-nitrophthalimide undergoes reduction of the nitro group, typically via catalytic hydrogenation with a palladium catalyst, to yield the 4-amino group characteristic of pomalidomide. figshare.com Another route begins with the reaction between ethyl 4-amino-1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate and 3-aminopiperidine-2,6-dione in the presence of a base like anhydrous sodium acetate, heated to reflux. chemicalbook.com These multi-step syntheses have been optimized to achieve high yields and purity suitable for further functionalization. figshare.comresearchgate.net

| Starting Materials | Key Steps | Reported Overall Yield | Reference |

|---|---|---|---|

| 4-Nitroisobenzofuran-1,3-dione and 3-Aminopiperidine-2,6-dione hydrochloride | 1. Condensation 2. Nitro group reduction 3. Cyclization | 65% | figshare.com |

| Ethyl 4-amino-1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate and 3-Aminopiperidine-2,6-dione | 1. Condensation/Cyclization | 96.6% | chemicalbook.com |

| Anthranilic acid and Urea | 1. Synthesis of quinazoline-2,4(1H, 3H)-dione 2. Dichlorination 3. Reaction with 3-aminopiperidine-2,6-dione | Not specified in single value | nih.gov |

To synthesize Pomalidomide-5-C12-NH2, a functional handle must be introduced at the 5-position of the isoindoline-1,3-dione (phthalimide) ring system. This is typically achieved not by functionalizing the pre-formed pomalidomide, but by constructing the pomalidomide analog from a phthalic acid derivative that already contains a precursor group at the desired position.

For a 5-substituted final product, the synthesis would commence with a 4-substituted phthalic anhydride (e.g., 4-fluoro- (B1141089) or 4-nitrophthalic anhydride). The key strategy for attaching amine-containing linkers is the nucleophilic aromatic substitution (SNAr) reaction. nih.govrsc.org In this approach, a fluoro-substituted phthalimide (B116566) precursor is reacted with an amine nucleophile. The fluorine atom serves as a good leaving group, and its displacement by the amine from the linker is a reliable method for forming the C-N bond. rsc.orgresearchgate.net While many published examples focus on the preparation of 4-substituted pomalidomide derivatives via SNAr on 4-fluorothalidomide, the same principle applies to the synthesis of 5-substituted isomers when starting with a 5-fluoro- or other appropriately activated precursor. nih.govrsc.orgrsc.org This method is often preferred over others like alkylation or acylation due to its selectivity and milder reaction conditions. rsc.orgresearchgate.net

Conjugation Chemistry for Pomalidomide-5-C12-NH2 (hydrochloride)

The final step in the synthesis is the covalent attachment of the linker to the pomalidomide core, followed by deprotection and salt formation. The specific name, 5-((12-Aminododecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride, indicates that the linker is attached via an amino group to the 5-position of the pomalidomide ring. bldpharm.com

This conjugation is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. rsc.orgdigitellinc.com A pomalidomide precursor bearing a leaving group (such as fluorine) at the 5-position is reacted with the mono-protected C12 diamine linker (e.g., Boc-NH-C12-NH2). The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) at an elevated temperature to facilitate the substitution. nih.govrsc.org

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Solvent | DMSO | High-boiling, polar aprotic solvent to dissolve reactants and facilitate SNAr | nih.govrsc.org |

| Base | DIPEA | Acts as a scavenger for HF produced during the reaction | nih.govrsc.org |

| Temperature | 90-110 °C | Provides activation energy for the substitution reaction | rsc.orgrsc.org |

| Reactants | 5-Fluoro-pomalidomide precursor + Mono-Boc-protected C12-diamine | Forms the desired C-N bond between the core and linker | nih.govmedchemexpress.com |

Following the successful conjugation, the Boc protecting group on the terminal amine of the linker is removed using trifluoroacetic acid (TFA). The final molecule is then typically converted to its hydrochloride salt by treatment with a solution of hydrogen chloride (HCl) in an appropriate solvent like ether or dioxane to improve its stability and handling properties. The final product is purified using chromatographic techniques and characterized by methods such as NMR spectroscopy and mass spectrometry. researchgate.net

Coupling Reactions for Attaching the C12-NH2 Linker to Pomalidomide Core

The principal synthetic route for attaching the C12-NH2 linker to the pomalidomide core involves a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This method is favored over other approaches, such as direct alkylation of pomalidomide, due to its higher efficiency and selectivity. nih.gov

The key starting material for this synthesis is 4-fluoro-thalidomide. The fluorine atom at the 4-position of the isoindoline-1,3-dione ring is a good leaving group, susceptible to displacement by a nucleophile. The other reactant is a diamine with a 12-carbon backbone, such as 1,12-diaminododecane. To ensure monosubstitution and leave a free terminal amine for subsequent reactions, one of the amino groups of the diamine is typically protected, for instance, with a tert-butyloxycarbonyl (Boc) group.

The reaction is generally carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov The base serves to deprotonate the amine, enhancing its nucleophilicity. The reaction mixture is heated to facilitate the substitution. After the reaction is complete, the protecting group (e.g., Boc) is removed under acidic conditions to yield the free primary amine of Pomalidomide-5-C12-NH2.

Table 1: Representative Reaction Parameters for SNAr Coupling

| Parameter | Value/Condition |

| Starting Material | 4-fluoro-thalidomide |

| Linker Precursor | Boc-protected 1,12-diaminododecane |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Base | N,N-diisopropylethylamine (DIPEA) |

| Temperature | 90-110 °C |

| Reaction Time | 4-12 hours |

| Deprotection Step | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) |

Salt Formation: Hydrochloride Derivatization

The final step in the preparation of Pomalidomide-5-C12-NH2 (hydrochloride) is the formation of the hydrochloride salt. This is a standard procedure for amine-containing compounds to improve their handling, stability, and aqueous solubility. The free base of Pomalidomide-5-C12-NH2, being an amine, readily reacts with hydrochloric acid.

Typically, the purified Pomalidomide-5-C12-NH2 free base is dissolved in a suitable organic solvent, such as a mixture of dichloromethane and methanol. A solution of hydrochloric acid in a solvent like diethyl ether or dioxane is then added dropwise to the solution of the amine. The hydrochloride salt precipitates out of the solution and can be isolated by filtration, washed with a non-polar solvent to remove any residual acid, and dried under vacuum. This process yields the stable, crystalline hydrochloride salt of the target compound.

Analytical Characterization Techniques for Pomalidomide-5-C12-NH2 (hydrochloride)

A suite of analytical techniques is employed to confirm the structure and assess the purity of the synthesized Pomalidomide-5-C12-NH2 (hydrochloride).

Spectroscopic Analysis (e.g., NMR, Mass Spectrometry) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of Pomalidomide-5-C12-NH2 (hydrochloride). Both ¹H NMR and ¹³C NMR are utilized to confirm the presence of all constituent parts of the molecule.

¹H NMR spectra would be expected to show characteristic signals for the aromatic protons of the pomalidomide core, the methine proton of the glutarimide (B196013) ring, and the numerous methylene (B1212753) protons of the C12 alkyl chain. The chemical shifts and splitting patterns of these signals provide detailed information about the connectivity of the atoms.

¹³C NMR spectra would corroborate the structure by showing distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the isoindoline-dione and glutarimide rings, the aromatic carbons, and the aliphatic carbons of the C12 linker.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to further confirm its identity. nih.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecule. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can also offer additional structural information. researchgate.net

Table 2: Predicted Spectroscopic Data for Pomalidomide-5-C12-NH2

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to aromatic, glutarimide, and C12 alkyl protons. |

| ¹³C NMR | Signals for carbonyl, aromatic, and aliphatic carbons. |

| Mass Spec (ESI+) | Predicted m/z for [M+H]⁺ corresponding to the free base. |

Chromatographic Methods for Purity Assessment in Research Settings

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of Pomalidomide-5-C12-NH2 (hydrochloride) in research settings. pharmacyjournal.in A reversed-phase HPLC method, typically using a C18 column, is employed. The mobile phase usually consists of a mixture of an aqueous buffer (often containing an acid like formic acid or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. pharmacyjournal.in

The compound is detected using a UV detector at a wavelength where the pomalidomide chromophore absorbs strongly, typically around 220-230 nm. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A high purity level (typically >95%) is required for its use in further research applications. sigmaaldrich.com

Table 3: Typical HPLC Parameters for Purity Analysis

| Parameter | Value/Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Purity Standard | >95% |

X-ray Crystallography for Solid-State Structure Elucidation (if applicable)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of the parent compound, pomalidomide, has been determined, there is no publicly available information on the single-crystal X-ray diffraction analysis of Pomalidomide-5-C12-NH2 (hydrochloride). google.com

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide unambiguous confirmation of its structure, including the conformation of the C12 linker and the stereochemistry of the chiral center in the glutarimide ring. However, for many research intermediates like this, obtaining a crystal of sufficient quality for X-ray diffraction can be challenging, and thus this analysis is not always performed.

Molecular Mechanisms of Cereblon Crbn Engagement and Modulator Function

Binding Interactions of Pomalidomide-5-C12-NH2 with CRBN

The binding of Pomalidomide-5-C12-NH2 to CRBN is mediated by its pomalidomide (B1683931) portion. This interaction occurs within a specific domain of the CRBN protein and is characterized by a network of molecular contacts that determine binding affinity and specificity.

Identification of Key Residues in the CRBN Binding Pocket

The pomalidomide moiety of the compound binds to the C-terminal domain (CTD) of CRBN, specifically within a conserved hydrophobic pocket. nih.govbiorxiv.org Crystal structures of CRBN in complex with pomalidomide have revealed that the glutarimide (B196013) ring of the molecule is crucial for this interaction. nih.govresearchgate.net This pocket is often referred to as the "tri-tryptophan pocket" due to the presence of three key tryptophan residues. nih.gov These residues, along with others, form critical hydrogen bonds and hydrophobic interactions with the ligand.

Mutational studies have confirmed the importance of these residues; for instance, substituting Tyr386 and Trp388 with alanine (B10760859) has been shown to eliminate the binding of IMiDs like pomalidomide to CRBN. nih.gov The phthalimide (B116566) group of pomalidomide is also involved in the interaction, though it is the glutarimide ring that inserts deepest into the binding site. nih.govnih.gov The amino group on the phthalimide ring of pomalidomide forms a crucial hydrogen bond that enhances binding affinity compared to its predecessor, thalidomide (B1683933). rsc.org

Interactive Table: Key CRBN Residues in Pomalidomide Binding

| Residue | Role in Binding | Reference |

|---|---|---|

| Tryptophan 380 (W380) | Forms part of the hydrophobic tri-tryptophan pocket, stabilizing the ligand. | nih.gov |

| Tyrosine 386 (Y386) | Critical for the integrity of the binding pocket; mutation ablates binding. | nih.gov |

| Tryptophan 388 (W388) | Directly involved in binding the glutarimide ring; mutation ablates binding. | nih.gov |

| Tryptophan 402 (W402) | Contributes to the hydrophobic environment of the binding pocket. | nih.gov |

Computational Modeling of Ligand-CRBN Interactions (e.g., Molecular Docking, MD Simulations)

Computational methods are essential for understanding the dynamic nature of the interaction between Pomalidomide-5-C12-NH2 and CRBN. Molecular docking studies consistently place the pomalidomide headgroup within the established tri-tryptophan binding pocket of CRBN, recapitulating the interactions seen in crystal structures. researchgate.net

Molecular dynamics (MD) simulations provide deeper insights, revealing how the ligand and protein behave over time. elifesciences.orgacs.org These simulations show that while the pomalidomide warhead remains tightly bound within its pocket, the C12 alkyl linker exhibits significant flexibility. elifesciences.org This flexibility is a critical feature, as it allows the PROTAC molecule to adopt various conformations, which is necessary for productively bringing a target protein into proximity with the E3 ligase for ubiquitination. elifesciences.orgacs.org MD simulations help elucidate the stability of the binary complex and are instrumental in predicting how the linker's length and composition will influence the geometry and stability of the eventual ternary complex. acs.orgnih.gov

Biophysical Techniques for Affinity and Kinetic Studies (e.g., FRET assays, SPR)

Various biophysical techniques are employed to quantify the binding affinity and kinetics of pomalidomide derivatives with CRBN. These methods are crucial for confirming the interactions predicted by computational models and for ranking the potency of different ligands. nih.gov

Surface Plasmon Resonance (SPR) is a widely used technique to measure real-time binding kinetics (association and dissociation rates) and determine the dissociation constant (KD). nih.govresearchgate.net Studies have shown that pomalidomide binds to the DDB1-CRBN complex with high affinity, typically in the nanomolar range. For example, competitive titration experiments have calculated the Ki (equivalent to KD) of pomalidomide to be approximately 157 nM. nih.gov

Fluorescence-based thermal shift assays can demonstrate direct binding by showing an increase in the thermal stability of the CRBN-DDB1 complex upon ligand binding. researchgate.netresearchgate.net Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays are also used to study both binary ligand-CRBN binding and the formation of the ternary complex in the presence of a target protein. nih.govnih.gov

Interactive Table: Reported Binding Affinities of Pomalidomide to CRBN

| Method | Complex | Affinity Metric | Value | Reference |

|---|---|---|---|---|

| Competitive Titration | hsDDB1-hsCRBN | K |

156.60 nM | nih.gov |

| Isothermal Titration Calorimetry (ITC) | DDB1:CRBN:POM | K |

64 µM | researchgate.net |

Formation of the Ternary Complex with CRBN and Target Proteins

While Pomalidomide-5-C12-NH2 itself is an intermediate, its design is entirely focused on its role within a complete PROTAC molecule to facilitate the formation of a ternary complex (E3 ligase-PROTAC-Target Protein). acs.org The formation of a stable and productive ternary complex is the critical step for inducing target protein degradation. elifesciences.orgnih.gov

Allosteric Modulation of CRBN Substrate Specificity

The binding of the pomalidomide moiety to CRBN acts as a form of allosteric modulation. biorxiv.org It does not inhibit the enzyme but rather reshapes the substrate-binding surface of CRBN, creating a novel interface that can recognize and bind "neosubstrates"—proteins that CRBN would not normally interact with. nih.govbiorxiv.org This molecular glue mechanism is the foundation of how pomalidomide and related IMiDs function. rsc.orgnoaa.gov

Cryo-EM analyses have shown that CRBN exists in an "open" conformation in its unbound state. biorxiv.org Upon binding of a modulator like pomalidomide, CRBN shifts to a "closed" conformation, which is more favorable for neosubstrate recruitment. biorxiv.org The specific chemical properties of the modulator influence which neosubstrates are recruited. For instance, pomalidomide is known to effectively recruit transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3) for degradation. rsc.orgnih.gov In the context of a PROTAC, the pomalidomide part of the molecule performs this same allosteric function, preparing CRBN to bind the target protein that is brought into proximity by the PROTAC's other end.

Role of the Linker in Orienting the Target Protein for Ubiquitination

The linker component of a PROTAC, in this case, the -C12-NH2 chain, is not merely a passive spacer but plays a critical role in the efficacy of the degrader. acs.orgnih.gov Its primary function is to bridge the CRBN-bound pomalidomide with the target protein-bound warhead, enabling the formation of the ternary complex. acs.org

The length, composition, and attachment points of the linker are decisive factors in achieving a productive ternary complex geometry. acs.orgnih.gov A productive orientation is one that positions a lysine (B10760008) residue on the surface of the target protein correctly relative to the E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN^ complex, allowing for efficient transfer of ubiquitin. elifesciences.org The C12 alkyl linker of Pomalidomide-5-C12-NH2 is long and highly flexible. This length provides a significant reach, which can be advantageous for spanning the distance between the CRBN binding site and a binding site on a large target protein. However, high flexibility can also come with an entropic penalty for adopting the correct conformation. acs.org The optimal linker is one that balances flexibility with the ability to stabilize favorable protein-protein interactions within the ternary complex, ultimately maximizing the rate of ubiquitination and degradation. acs.orgnih.gov

Structural Analysis of PROTAC-Mediated Ternary Complexes (e.g., Cryo-EM, X-ray Co-crystallography)

The formation of a stable ternary complex, consisting of the PROTAC, the target protein, and the E3 ligase, is a critical determinant of successful protein degradation. While specific structural data for ternary complexes involving Pomalidomide-5-C12-NH2 (hydrochloride) are not publicly available, extensive research on pomalidomide and other PROTACs has elucidated the key principles of these interactions through techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM). explorationpub.comnih.gov

These studies have revealed that the pomalidomide portion of the PROTAC binds to a specific pocket within the CRBN protein. nih.gov The linker, in this case, the C12 alkyl chain, plays a crucial role in bridging the gap between CRBN and the target protein. The length and flexibility of this linker are critical for establishing favorable protein-protein interactions within the ternary complex, which can significantly influence the efficiency and selectivity of degradation. explorationpub.com The formation of this complex is often cooperative, meaning the binding of the PROTAC to one protein can enhance its affinity for the other.

Interactive Table: Key Structural Features of Pomalidomide-Based Ternary Complexes

| Feature | Description | Significance |

| Pomalidomide Binding Pocket | A hydrophobic pocket on CRBN that accommodates the glutarimide and phthalimide rings of pomalidomide. | Anchors the PROTAC to the E3 ligase, initiating the degradation process. |

| Linker Conformation | The spatial arrangement of the C12 alkyl chain connecting pomalidomide to the target protein ligand. | Determines the distance and orientation between the E3 ligase and the target, impacting ubiquitination efficiency. |

| Protein-Protein Interactions | Non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between the target protein and CRBN. | Stabilize the ternary complex, promoting efficient ubiquitin transfer. |

| Cooperativity | The synergistic binding of the PROTAC to both the target protein and CRBN. | Enhances the stability and formation of the ternary complex, leading to more effective degradation. |

Ubiquitination and Proteasomal Degradation Cascades

Once the ternary complex is formed, a cascade of enzymatic reactions is initiated, leading to the ubiquitination and subsequent degradation of the target protein.

Recruitment of CUL4-RING E3 Ligase Complex

Pomalidomide-5-C12-NH2, through its pomalidomide moiety, binds to CRBN, which serves as the substrate receptor for the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex (CRL4^CRBN^). researchgate.netnih.gov This complex is a large, multi-subunit enzyme that includes Cullin 4, DNA damage-binding protein 1 (DDB1), and a RING-box protein (RBX1 or ROC1). researchgate.net The binding of the pomalidomide-based PROTAC to CRBN induces a conformational change that facilitates the recruitment and proper positioning of the entire CRL4^CRBN^ machinery around the target protein.

Polyubiquitination of Neosubstrates (e.g., IKZF1, IKZF3, SALL4)

With the CRL4^CRBN^ complex in proximity to the target protein (the neosubstrate), the enzymatic process of ubiquitination begins. An E2 ubiquitin-conjugating enzyme, loaded with ubiquitin, is brought to the complex by the RING-box protein. This facilitates the transfer of ubiquitin molecules to specific lysine residues on the surface of the neosubstrate. This process is repeated multiple times to form a polyubiquitin (B1169507) chain, which acts as a signal for degradation.

Pomalidomide itself is known to induce the degradation of specific lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), as well as the developmental transcription factor Sal-like protein 4 (SALL4). nih.gov PROTACs built with Pomalidomide-5-C12-NH2 would be expected to not only degrade the intended target protein but also potentially these endogenous neosubstrates.

Interactive Table: Pomalidomide-Induced Neosubstrate Degradation

| Neosubstrate | Function | Relevance to Pomalidomide's Action |

| IKZF1 (Ikaros) | Lymphoid transcription factor involved in B-cell development. | Degradation contributes to the anti-myeloma activity of pomalidomide. nih.gov |

| IKZF3 (Aiolos) | Lymphoid transcription factor, works in concert with IKZF1. | Degradation is a key mechanism of pomalidomide's immunomodulatory and anti-cancer effects. nih.gov |

| SALL4 | Transcription factor crucial for embryonic development. | Degradation by thalidomide and its analogs is linked to teratogenic effects. |

Proteasome-Dependent Degradation Pathways

The polyubiquitinated neosubstrate is then recognized by the 26S proteasome, a large protein complex that functions as the cell's primary machinery for protein degradation. The proteasome unfolds the tagged protein and cleaves it into small peptides, effectively eliminating it from the cell. The ubiquitin molecules are recycled for future use. This process of targeted degradation is catalytic, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.

Biological Activities and Cellular Responses in Preclinical Research

In Vitro Studies of Pomalidomide (B1683931) Function

Cell-Based Assays for CRBN Recruitment and Target Protein Degradation

Pomalidomide and its derivatives, including Pomalidomide-5-C12-NH2 (hydrochloride), function by binding to the E3 ubiquitin ligase cereblon (CRBN). tocris.comrsc.org This binding event is central to their mechanism of action, which involves hijacking the ubiquitin-proteasome system to induce the degradation of specific target proteins, known as neosubstrates. nih.gov The amino group on the phthalimide (B116566) ring of pomalidomide is crucial for this activity, as it facilitates the interaction between CRBN and its neosubstrates. rsc.org

The primary neosubstrates of pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). rsc.orgecancer.org Upon pomalidomide binding, CRBN recruits these transcription factors, leading to their ubiquitination and subsequent degradation by the proteasome. ecancer.org This targeted degradation is a key event that underlies many of pomalidomide's downstream biological effects. rsc.org The efficacy of this process is highlighted by the observation that pomalidomide induces more rapid and complete degradation of most of its substrates compared to earlier generation IMiDs. nih.gov

Pomalidomide-5-C12-NH2 (hydrochloride) is specifically designed to leverage this mechanism within the context of PROTACs. medchemexpress.commedchemexpress.com In a PROTAC molecule, the pomalidomide moiety serves as the CRBN-recruiting ligand, which is connected via a linker (in this case, a C12 alkyl chain) to another ligand that binds to a specific protein of interest, thereby targeting it for degradation. medchemexpress.com

Effects on Cellular Proliferation and Viability in Research Cell Lines

Pomalidomide has demonstrated significant anti-proliferative effects across various cancer cell lines, particularly in multiple myeloma (MM). researchgate.netnih.gov Studies have shown that pomalidomide can suppress the proliferation of MM cell lines such as RPMI8226 and OPM2, with reported IC50 values of 8 µM and 10 µM, respectively, after 48 hours of treatment. researchgate.net In other MM cell lines like H929, MM.1s, and U266, pomalidomide has also been shown to reduce cell viability. nih.gov

The anti-proliferative activity of pomalidomide is not limited to hematological malignancies. For instance, novel pomalidomide derivatives have been shown to inhibit the growth of human breast cancer cells (MCF-7) and human hepatocellular carcinoma cells (Huh7). nih.gov One such derivative, compound 5d, exhibited an IC50 value of 20.2 µM in MCF-7 cells. nih.gov

Table 1: IC50 Values of Pomalidomide and its Derivatives in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| Pomalidomide | RPMI8226 | Multiple Myeloma | 8 µM | researchgate.net |

| Pomalidomide | OPM2 | Multiple Myeloma | 10 µM | researchgate.net |

| Pomalidomide | H929 | Multiple Myeloma | Varies | nih.gov |

| Pomalidomide | MM.1s | Multiple Myeloma | Varies | nih.gov |

| Pomalidomide | U266 | Multiple Myeloma | Varies | nih.gov |

| Pomalidomide Derivative (5d) | MCF-7 | Breast Cancer | 20.2 µM | nih.gov |

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

Pomalidomide is known to induce apoptosis, or programmed cell death, in cancer cells. nih.govzums.ac.ir This pro-apoptotic activity is a key contributor to its anti-tumor effects. Mechanistically, pomalidomide has been shown to induce caspase-8, an initiator caspase in the extrinsic apoptosis pathway, and to increase the sensitivity of cancer cells to Fas-mediated cell death. nih.gov

In studies on pancreatic cancer cell lines, while pomalidomide monotherapy had limited effects on apoptosis induction, it significantly enhanced the pro-apoptotic effects of chemotherapy agents like gemcitabine (B846) and S1. nih.govoncotarget.com This chemosensitization was associated with increased activation of the caspase cascade. nih.gov Furthermore, some novel pomalidomide derivatives have been found to induce apoptosis by increasing cellular reactive oxygen species (ROS) levels and causing DNA damage. nih.gov

Interestingly, while pomalidomide induces apoptosis in cancer cells, it has been observed to have no significant toxic effect or apoptosis induction on normal bone marrow mononuclear cells. zums.ac.ir In fact, it may even moderately stimulate the viability of these normal cells. zums.ac.ir

Immunomodulatory Effects on Immune Cell Subsets (e.g., T cell, NK cell activation)

A hallmark of pomalidomide is its potent immunomodulatory activity, which involves the stimulation of both the innate and adaptive immune systems. nih.govnih.gov Pomalidomide enhances the function of T cells and Natural Killer (NK) cells, which are critical for anti-tumor immunity. nih.gov It has been shown to stimulate T cell proliferation and enhance NK cell-mediated cytotoxicity. nih.govnih.gov

Pomalidomide's effects on T cells are multifaceted. It can inhibit the proliferation and suppressor function of T regulatory cells (Tregs), a subset of T cells that can dampen anti-tumor immune responses. nih.gov The IC50 for the inhibition of Treg expansion by pomalidomide has been reported to be approximately 1 µM. nih.gov This reduction in Treg function is associated with a decrease in the expression of the transcription factor FOXP3. nih.gov

The activation of T cells and NK cells is partly mediated by the induction of Interleukin-2 (IL-2), a key cytokine for lymphocyte activation and proliferation. researchgate.net The degradation of Ikaros and Aiolos by pomalidomide leads to a potent IL-2 response. researchgate.net

Modulation of Cytokine Production (e.g., TNF-α, IL-2, IL-6)

Pomalidomide significantly modulates the production of various cytokines, which are signaling molecules that play a crucial role in regulating immune responses. nih.govnih.gov One of its most potent effects is the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, with a reported IC50 of 13 nM. tocris.com

In addition to inhibiting TNF-α, pomalidomide also potently stimulates the production of IL-2, with an EC50 of 8 nM. tocris.com The increased production of IL-2 contributes to the activation and proliferation of T cells and NK cells. researchgate.netnih.gov Conversely, pomalidomide has been shown to decrease the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6). nih.gov The regulation of these cytokines is a key aspect of pomalidomide's immunomodulatory and anti-cancer activities. nih.gov

Impact on Transcription Factor Expression and Downstream Gene Regulation

The primary mechanism through which pomalidomide exerts its biological effects is by altering the expression and activity of key transcription factors. rsc.orgnih.gov As previously mentioned, the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a central event. rsc.org This leads to the downregulation of Interferon Regulatory Factor 4 (IRF4) and MYC, which are critical for the survival of multiple myeloma cells. rsc.org

Pomalidomide has also been shown to downregulate the transcription factor PU.1, which plays a crucial role in the differentiation of osteoclasts, the cells responsible for bone resorption in multiple myeloma. nih.gov Furthermore, pomalidomide can induce cell cycle arrest through the upregulation of p21WAF-1, a cyclin-dependent kinase inhibitor. nih.gov In pancreatic cancer, pomalidomide has been found to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that promotes cancer cell survival and resistance to chemotherapy. nih.govoncotarget.com The modulation of these transcription factors and their downstream gene targets underlies the diverse anti-proliferative, pro-apoptotic, and immunomodulatory effects of pomalidomide. rsc.orgnih.gov

Mechanistic In Vivo Studies Utilizing Pomalidomide-5-C12-NH2 (hydrochloride) Conjugates

In vivo studies are critical for evaluating the therapeutic potential and mechanism of action of PROTACs. While specific in vivo data for Pomalidomide-5-C12-NH2 (hydrochloride) as a standalone agent is not the focus of research, its utility is demonstrated through its incorporation into various PROTAC constructs. These studies in animal models provide insights into the cellular responses, pharmacodynamics, and immunomodulatory effects of the resulting PROTACs.

Pomalidomide-based PROTACs have been instrumental in preclinical animal models to investigate the degradation of key oncogenic proteins. A notable example is the development of PROTACs targeting the KRAS G12C mutant protein, a significant driver in many cancers. nih.govnih.gov

In a study focused on developing KRAS G12C degraders, a pomalidomide-based PROTAC, designated KP-14, was synthesized. nih.gov This compound demonstrated the ability to induce the degradation of the KRAS G12C protein in NCI-H358 cancer cells. nih.gov The mechanism involves KP-14 binding to KRAS G12C and recruiting the CRBN E3 ligase, which leads to the ubiquitination and subsequent proteasomal degradation of the KRAS G12C protein. nih.gov This degradation resulted in the suppression of the downstream MAPK signaling pathway. nih.gov Furthermore, KP-14 exhibited potent antiproliferative activity and was able to suppress the formation of NCI-H358 tumor colonies in vitro. nih.gov While this study highlights the in vitro efficacy, it underscores the potential for using such pomalidomide-based PROTACs in animal models to study in vivo protein depletion and its therapeutic consequences.

Another study reported the development of a folate-caged pomalidomide-based anaplastic lymphoma kinase (ALK) PROTAC, FA-S2-MS4048. nih.gov This PROTAC was designed for targeted delivery to cancer cells expressing high levels of folate receptor α (FOLR1). nih.gov In preclinical models, FA-S2-MS4048 effectively degraded ALK fusion proteins in a FOLR1-dependent manner, demonstrating the feasibility of targeted protein degradation in vivo. nih.gov

The table below summarizes the in vitro degradation activity of a pomalidomide-based PROTAC, which provides the foundational data for subsequent in vivo investigations.

| Compound | Target Protein | Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) | Mechanism of Action |

| KP-14 | KRAS G12C | NCI-H358 | ≈1.25 | >90 | CRBN-mediated ubiquitination and proteasomal degradation |

Data sourced from a study on KRAS G12C degraders. nih.gov

Pharmacodynamic studies in animal models are essential to confirm that a PROTAC reaches its target tissue and effectively degrades the protein of interest. For pomalidomide-based PROTACs, this involves measuring the levels of the target protein in tumor and other tissues following administration.

While specific in vivo pharmacodynamic data for a PROTAC utilizing the exact Pomalidomide-5-C12-NH2 (hydrochloride) linker is not extensively published, the principles are well-established. For instance, studies with other pomalidomide-based PROTACs, such as those targeting Bruton's tyrosine kinase (BTK), have demonstrated successful in vivo degradation. These studies typically involve treating tumor-bearing mice with the PROTAC and then analyzing tumor tissues at various time points to quantify the levels of the target protein.

A study on a different KRAS G12C PROTAC, LC-2 (which utilizes a VHL E3 ligase recruiter), provides a framework for how such evaluations are conducted. In this study, treatment of mice bearing KRAS G12C-mutant tumors with LC-2 led to a significant and sustained reduction of KRAS G12C protein levels in the tumors. nih.govacs.org This was accompanied by the suppression of downstream signaling pathways, confirming target engagement and degradation in the animal model. nih.govacs.org Similar pharmacodynamic evaluations would be necessary for any PROTAC developed using Pomalidomide-5-C12-NH2 (hydrochloride) to validate its in vivo activity.

The following table illustrates the type of data generated in pharmacodynamic studies of PROTACs in animal models.

| PROTAC | Animal Model | Tissue | Target Protein | Degradation Level |

| LC-2 | Xenograft Mice (MIA PaCa-2) | Tumor | KRAS G12C | Sustained degradation up to 72 hours |

Data adapted from a study on a VHL-recruiting KRAS G12C PROTAC. nih.govacs.org

Preclinical studies with pomalidomide have shown that it can increase the production of IL-2 and interferon-γ, which are critical for T-cell activation, while inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov In the context of a PROTAC, the degradation of an oncogenic protein combined with the immunomodulatory effects of pomalidomide could lead to a synergistic anti-tumor response.

For example, in multiple myeloma preclinical models, the combination of pomalidomide with other therapies has been shown to enhance T-cell differentiation towards memory phenotypes and increase the CD8/CD4 T-cell ratio. researchgate.net A PROTAC utilizing a pomalidomide-based linker could potentially induce similar effects in the tumor microenvironment. Assessment in preclinical animal models would involve analyzing the immune cell populations within the tumor and spleen, as well as measuring cytokine levels in the plasma of treated animals.

While direct evidence for the immunomodulatory effects of Pomalidomide-5-C12-NH2 (hydrochloride)-based PROTACs in vivo is still emerging, the known activities of pomalidomide provide a strong rationale for investigating this aspect in future preclinical studies.

Structure Activity Relationship Sar Studies and Protac Design Principles

SAR of the Pomalidomide (B1683931) CRBN-Binding Moiety

The selection of pomalidomide as the CRBN-recruiting element is based on extensive structure-activity relationship studies of immunomodulatory drugs (IMiDs). These studies have elucidated the key structural features necessary for potent and selective binding to CRBN.

The affinity of IMiDs for the CRBN-DDB1 complex is highly dependent on the substituents on the phthalimide (B116566) ring. researchgate.net Pomalidomide and its precursor, lenalidomide (B1683929), bind to CRBN with significantly greater potency than the parent compound, thalidomide (B1683933). researchgate.net This enhanced affinity is primarily attributed to the amino group at the C4 position of the phthalimide ring. nih.govbiorxiv.org This C4-amino group does not directly interact with CRBN itself but is solvent-exposed and plays a critical role in forming a stable ternary complex by interacting with the target neosubstrate, such as the transcription factor Ikaros. nih.gov

Studies have shown that small substituents at the C4 position, such as an amino (-NH2) or methyl (-CH3) group, promote the degradation of neosubstrates, whereas larger groups at the C4, C5, or C6 positions are less effective. nih.gov The C5 position, where the linker in Pomalidomide-5-C12-NH2 is attached, is also solvent-exposed, making it an ideal exit vector for linker attachment without disrupting the crucial interactions required for CRBN binding. nih.gov Modification at this position has been explored to minimize off-target degradation of endogenous zinc finger proteins while enhancing potency.

Table 1: Comparative Binding Affinities of IMiDs for the CRBN-DDB1 Complex

| Compound | Dissociation Constant (Kd) | IC50 |

|---|---|---|

| Pomalidomide | ~157 nM nih.gov | ~3 µM researchgate.net |

| Lenalidomide | ~178 nM nih.gov | ~3 µM researchgate.net |

| Thalidomide | ~250 nM nih.gov | ~30 µM researchgate.net |

This table illustrates the higher binding affinity of pomalidomide and lenalidomide for the CRBN complex compared to thalidomide, a key factor in their selection for PROTAC development.

The biological activity of pomalidomide is intrinsically linked to its ability to induce a specific conformational state in CRBN. Upon binding, the glutarimide (B196013) ring of pomalidomide is anchored within a tri-tryptophan pocket of CRBN's thalidomide-binding domain (TBD). nih.govresearchgate.net This interaction is essential and is stabilized by hydrogen bonds. nih.gov

Cryo-electron microscopy studies have revealed that CRBN exists in dynamic equilibrium between an "open," inactive conformation and a "closed," active conformation. biorxiv.orgnih.gov The binding of pomalidomide stabilizes the closed conformation, a critical mechanistic step for the recruitment and binding of neosubstrates. biorxiv.orgnih.govresearchgate.net The efficiency of this conformational change is a key bottleneck in drug efficacy, and more potent CRBN modulators like iberdomide (B608038) are more effective at driving this transition. biorxiv.orgnih.gov This conformational pre-organization is vital for presenting the correct protein surface to engage the target protein and form a productive ternary complex.

Design Principles for PROTACs Incorporating Pomalidomide-5-C12-NH2 (hydrochloride)

The successful design of a PROTAC is a multifaceted process that requires careful consideration of the E3 ligase ligand, the target protein ligand, and the nature of the linker that connects them. The use of Pomalidomide-5-C12-NH2 (hydrochloride) as a foundational element in PROTAC design is guided by several key principles aimed at achieving potent and selective protein degradation.

Rational Design for Novel Target Protein Degradation

The rational design of PROTACs is a cornerstone of modern drug discovery, enabling the targeting of proteins previously considered "undruggable." Pomalidomide-5-C12-NH2 (hydrochloride) serves as a valuable tool in this endeavor due to the well-understood interaction between pomalidomide and the CRBN E3 ligase. This allows researchers to focus on developing ligands for novel protein targets and then systematically optimizing the linker to induce their degradation.

One of the most notable applications of a pomalidomide-based PROTAC with a C12 linker is in the development of degraders for the oncogenic KRAS G12C mutant protein. dcchemicals.commedchemexpress.com The KRAS protein has long been a challenging target for conventional inhibitors. PROTACs offer a unique approach by not requiring the inhibition of the protein's enzymatic activity, but rather its complete removal. The 12-carbon linker in Pomalidomide-5-C12-NH2 provides the necessary length and flexibility to bridge the KRAS G12C protein and CRBN, facilitating the formation of a stable ternary complex essential for ubiquitination and subsequent proteasomal degradation. dcchemicals.commedchemexpress.com

The principles of rational design extend to other challenging targets as well. For instance, in the development of PROTACs for histone deacetylases (HDACs), researchers have utilized pomalidomide as the CRBN ligand. While specific examples with a C12 linker are not as prevalent in the literature, the design process would involve synthesizing a series of PROTACs with varying linker lengths, including a C12 chain, to empirically determine the optimal distance for inducing the degradation of a particular HDAC isoform.

The choice of the linker attachment point on the pomalidomide core is also a critical design consideration. The 5-position on the phthalimide ring is a common attachment point that has been shown to be solvent-exposed and less likely to interfere with CRBN binding. This rational choice ensures that the pomalidomide moiety can effectively recruit the E3 ligase, allowing the target-binding end of the PROTAC to engage its intended protein.

Combinatorial Chemistry Approaches for PROTAC Library Generation

The modular nature of PROTACs makes them highly amenable to combinatorial chemistry approaches for the rapid generation of large and diverse libraries. Pomalidomide-5-C12-NH2 (hydrochloride) is an ideal building block for such strategies. Its terminal primary amine allows for straightforward conjugation to a wide array of target protein ligands that possess a compatible functional group, such as a carboxylic acid, through robust and high-yielding amide bond formation reactions.

Researchers can synthesize a collection of ligands for various protein targets and then react them with Pomalidomide-5-C12-NH2 (hydrochloride) in a parallel or combinatorial fashion. This approach allows for the efficient exploration of a vast chemical space and the identification of lead PROTACs with desired degradation activity.

Recent advancements in synthetic methodologies have further accelerated the generation of pomalidomide-based PROTAC libraries. nih.govrsc.orgrsc.org Techniques such as microwave-assisted synthesis can significantly reduce reaction times for the coupling of the pomalidomide-linker moiety to the target ligand. rsc.org One-pot synthesis strategies have also been developed, where the linker is first attached to the pomalidomide core and then, without purification of the intermediate, reacted with the target ligand, streamlining the entire process. nih.govrsc.org

Below is an interactive table showcasing a conceptual combinatorial library that could be generated using Pomalidomide-5-C12-NH2 (hydrochloride) and a variety of hypothetical target protein ligands.

| Target Protein Ligand | Target Protein | Therapeutic Area | Resulting PROTAC |

| Ligand A (with COOH) | Kinase X | Oncology | Pomalidomide-5-C12-NH-CO-Ligand A |

| Ligand B (with COOH) | Bromodomain Y | Inflammation | Pomalidomide-5-C12-NH-CO-Ligand B |

| Ligand C (with COOH) | Transcription Factor Z | Virology | Pomalidomide-5-C12-NH-CO-Ligand C |

| Ligand D (with COOH) | Misfolded Protein W | Neurodegeneration | Pomalidomide-5-C12-NH-CO-Ligand D |

This combinatorial approach, powered by building blocks like Pomalidomide-5-C12-NH2 (hydrochloride), enables the rapid screening of numerous PROTAC candidates, accelerating the discovery of novel therapeutics.

Computational Chemistry and In Silico Screening for PROTAC Optimization

Computational chemistry and in silico screening have become indispensable tools for the rational design and optimization of PROTACs. These methods allow researchers to predict and analyze the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase) and to understand the structure-activity relationships that govern degradation efficacy.

For PROTACs incorporating Pomalidomide-5-C12-NH2 (hydrochloride), computational modeling can provide valuable insights into several key aspects:

Ternary Complex Modeling: Molecular docking and molecular dynamics (MD) simulations can be used to model the three-dimensional structure of the ternary complex. nih.govnih.gov This allows for the visualization of the interactions between the target protein, the pomalidomide-based PROTAC, and CRBN. The long C12 linker provides significant conformational flexibility, and computational methods can explore the accessible conformations to identify those that lead to a productive arrangement for ubiquitination.

Linker Optimization: In silico tools can be used to assess the suitability of the C12 linker for a given target protein. By modeling PROTACs with different linker lengths and compositions, researchers can predict which linker is most likely to promote favorable protein-protein interactions within the ternary complex. This can help to prioritize the synthesis of the most promising candidates, saving time and resources.

Structure-Activity Relationship (SAR) Analysis: Computational studies can help to rationalize experimentally observed SAR data. For example, if a PROTAC with a C12 linker shows higher degradation activity than one with a shorter linker, MD simulations might reveal that the longer linker allows for more stable and cooperative interactions within the ternary complex.

A hypothetical in silico screening workflow for a PROTAC derived from Pomalidomide-5-C12-NH2 (hydrochloride) is presented in the table below:

| Computational Method | Purpose | Predicted Outcome |

| Molecular Docking | Predict the binding mode of the PROTAC to the target protein and CRBN. | Initial assessment of binding affinity and potential for ternary complex formation. |

| Molecular Dynamics (MD) Simulation | Evaluate the stability and dynamics of the ternary complex over time. | Identification of stable conformations and key intermolecular interactions. |

| Free Energy Calculations (e.g., MM/GBSA) | Estimate the binding free energy of the PROTAC to the target and E3 ligase, and the stability of the ternary complex. | Quantitative prediction of binding affinity and cooperativity. |

| Virtual Library Screening | Screen a virtual library of PROTACs with different target ligands attached to the Pomalidomide-5-C12-NH2 scaffold. | Prioritization of candidate molecules for synthesis and experimental testing. |

By integrating these computational approaches into the design process, researchers can make more informed decisions and accelerate the development of potent and selective PROTACs based on the Pomalidomide-5-C12-NH2 (hydrochloride) scaffold.

Molecular and Cellular Mechanisms of Resistance to Crbn Modulators

Acquired Resistance Mechanisms at the Molecular Level

Acquired resistance to CRBN modulators can arise from various alterations at the molecular level that interfere with the drug's mechanism of action. This typically involves the disruption of the CRBN-E3 ligase machinery or the downstream consequences of its activation.

The most direct mechanism of resistance to CRBN modulators involves genetic alterations that affect the CRBN protein itself. Since CRBN is the primary target of these drugs, any change that impairs its function or expression can lead to drug resistance. nih.gov

Studies in multiple myeloma patients who have developed resistance to immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931) have revealed an accumulation of genetic aberrations in the CRBN gene. nih.govox.ac.uk These alterations become more frequent as patients progress through different lines of therapy. nih.govox.ac.uk By the time patients become refractory to pomalidomide, nearly one-third may exhibit genetic changes in CRBN. nih.govox.ac.ukresearchgate.net

These genetic alterations can be categorized as follows:

Point Mutations: Missense mutations can occur throughout the CRBN gene. nih.gov While some mutations may have no discernible effect on CRBN function, others can lead to a complete loss of function or confer resistance to IMiDs while potentially retaining sensitivity to newer, more potent CELMoDs (CRBN E3 Ligase Modulator Drugs). ashpublications.org Mutations that result in a stop codon or frameshift are also observed and lead to a non-functional protein. ashpublications.org

Deletions and Structural Variations: Loss of the CRBN gene through deletions or other structural variations is another mechanism of resistance. nih.gov These copy number losses have been associated with inferior outcomes in patients treated with pomalidomide-based regimens. nih.govnih.gov

Knockdown and Splice Variants: Reduced expression of CRBN is a key factor in resistance. nih.govnih.gov A specific splice variant of CRBN that lacks exon 10 has been identified. nih.govresearchgate.net The region encoded by exon 10 is part of the drug-binding domain, and its absence impairs the ability of pomalidomide to bind to CRBN. The prevalence of this splice variant increases in patients with acquired resistance to IMiDs. researchgate.net

These genetic events collectively lead to a reduction or complete loss of functional CRBN protein, thereby preventing the drug from exerting its therapeutic effect.

The activity of CRBN modulators is dependent on the entire CRL4CRBN E3 ubiquitin ligase complex. Resistance can therefore arise from alterations in other components of this system. The CRL4CRBN complex includes Cullin-4 (CUL4), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).

The therapeutic effects of pomalidomide are mediated through the degradation of specific target proteins, known as neosubstrates. The primary neosubstrates responsible for the anti-myeloma effects of pomalidomide are the lymphoid transcription factors Ikaros (encoded by IKZF1) and Aiolos (encoded by IKZF3). nih.gov

Resistance can occur if the expression of these neosubstrates is altered. For example, if the cancer cells downregulate the expression of Ikaros and Aiolos, the therapeutic window for pomalidomide may be narrowed. Conversely, increased expression of other competing endogenous substrates for CRBN could also lead to resistance. researchgate.netnih.gov These alternative substrates might compete with Ikaros and Aiolos for binding to the pomalidomide-induced CRBN interface, thereby reducing the degradation of the key therapeutic targets. researchgate.netnih.gov

Cellular Adaptive Responses to Prolonged CRBN Modulator Exposure

In addition to direct molecular alterations in the drug target pathway, cancer cells can develop resistance through broader adaptive responses that bypass the effects of the drug.

Prolonged exposure to a targeted therapy can lead to the activation of compensatory signaling pathways that promote cell survival and proliferation, rendering the original drug ineffective. In the context of CRBN modulator resistance, several CRBN-independent pathways have been implicated. nih.gov

For instance, upregulation of the IL-6/STAT3 signaling pathway can drive the transcription of IRF4, a key survival factor in multiple myeloma, independently of Ikaros and Aiolos. nih.gov Similarly, activation of the Wnt/β-catenin signaling pathway can promote the expression of the oncogene MYC, another critical factor for myeloma cell survival, bypassing the need for Ikaros and Aiolos. nih.gov The activation of these parallel pathways allows the cancer cells to survive despite the continued degradation of Ikaros and Aiolos.

Recent research has begun to uncover the role of metabolic reprogramming in the development of resistance to pomalidomide. Multi-omics studies comparing pomalidomide-sensitive and -resistant multiple myeloma patients have revealed significant metabolic shifts.

One notable finding is the alteration in the complement and coagulation cascades in resistant patients. nih.gov Specifically, a consistent decrease in the levels of various complement components was observed in the plasma of pomalidomide-resistant patients. nih.govfrontiersin.org Furthermore, these studies have identified changes in amino acid metabolism. For example, glycine (B1666218) levels were found to be significantly decreased in pomalidomide-resistant patients. nih.govfrontiersin.org In vitro experiments have shown that the administration of exogenous glycine could re-sensitize myeloma cell lines to pomalidomide, suggesting that this metabolic deficiency plays a functional role in resistance. nih.govfrontiersin.org The interplay between these metabolic changes and the immune system, including alterations in the proportions of T follicular helper cells and B cells, appears to contribute to a complex resistance phenotype. nih.gov

Strategies for Overcoming Resistance in Preclinical Models

Development of Next-Generation CRBN Modulators (e.g., CELMoDs)

A key strategy to overcome resistance is the development of next-generation CRBN E3 ligase modulators, known as CELMoDs (Cereblon E3 Ligase Modulatory Drugs). nih.govnih.gov These agents, which include compounds like iberdomide (B608038) (CC-220) and mezigdomide (B2442610) (CC-92480), are designed to have a higher binding affinity for CRBN compared to earlier IMiDs like pomalidomide. nih.govhaematologica.org

This enhanced affinity can lead to more efficient and rapid degradation of target proteins, such as Ikaros and Aiolos. nih.govmultiplemyelomahub.com Preclinical studies have shown that CELMoDs can be effective even in the context of mutations in CRBN that confer resistance to pomalidomide or in cells with low CRBN expression. nih.govoaepublish.com The increased potency of CELMoDs may allow them to overcome resistance mechanisms that have developed in response to prior IMiD therapy. multiplemyelomahub.comyoutube.com

Table 1: Comparison of CRBN Modulators

| Feature | Pomalidomide | Iberdomide (CELMoD) | Mezigdomide (CELMoD) |

|---|---|---|---|

| Binding Affinity to CRBN | Lower | ~20-fold higher than lenalidomide | High |

| Target Degradation | Efficient | More rapid and robust | More rapid and robust |

| Activity in Resistant Models | Reduced | Maintained or enhanced | Maintained or enhanced |

| Immune Stimulation | Potent | More potent | More potent |

This table provides a comparative overview of pomalidomide and next-generation CELMoDs based on preclinical data.

Rational Combination Strategies with Other Mechanistically Distinct Agents

Combining CRBN modulators with other anti-cancer agents that have different mechanisms of action is a promising approach to overcoming resistance. Preclinical models have demonstrated synergistic effects when pomalidomide is combined with dexamethasone (B1670325), even in lenalidomide-resistant cell lines. ox.ac.uk This combination has been shown to induce apoptosis and inhibit tumor growth more effectively than either agent alone. ox.ac.uk

Other rational combinations are also being explored. For instance, combining pomalidomide with agents that target different pathways involved in tumor survival can help to circumvent resistance. In preclinical models of multiple myeloma, the addition of a MEK inhibitor, selumetinib, was able to re-sensitize resistant cells to pomalidomide-dexamethasone treatment. nih.gov Furthermore, combining pomalidomide with monoclonal antibodies like talquetamab has shown high rates of durable responses in early clinical trials for relapsed/refractory multiple myeloma. cancernetwork.com

Table 2: Preclinical Combination Strategies to Overcome Pomalidomide Resistance

| Combination Agent | Mechanism of Action | Preclinical Finding | Reference |

|---|---|---|---|

| Dexamethasone | Glucocorticoid receptor agonist | Synergistic anti-tumor response in lenalidomide-resistant models | ox.ac.uk |

| Selumetinib | MEK inhibitor | Resensitized resistant cells to pomalidomide-dexamethasone | nih.gov |

This table summarizes key preclinical findings for combination therapies with pomalidomide.

Exploration of Intermittent Dosing Regimens for Restoring Sensitivity

The scheduling of drug administration can also influence treatment efficacy and the emergence of resistance. In a murine model of acquired resistance to immunomodulatory drugs, resistance to pomalidomide in combination with dexamethasone was found to be reversible after a "wash-out" period. nih.gov This suggests that intermittent dosing could be a strategy to restore sensitivity.

Advanced Research Methodologies and Future Scientific Directions

Omics-Based Approaches for Mechanistic Discovery

Multi-omics platforms are essential for obtaining a holistic view of the cellular response to pomalidomide-based degraders, uncovering mechanisms of efficacy, resistance, and off-target effects. frontiersin.orgresearchgate.net

Mass spectrometry (MS)-based proteomics is a cornerstone technique for globally assessing changes in protein levels following treatment with a pomalidomide-based PROTAC. nih.gov It is the most prevalent method for profiling off-target protein degradation, although it can lack sensitivity for low-abundance proteins such as transcription factors. nih.govnih.gov In studies of multiple myeloma, integrated proteomic and metabolomic analyses of patient plasma have successfully identified biomarkers associated with pomalidomide (B1683931) resistance. nih.gov Proteomics profiling revealed a significant decrease in the levels of complement pathway components in patients resistant to pomalidomide. frontiersin.orgnih.gov

In parallel, metabolomics has identified distinct metabolic signatures linked to drug sensitivity. In pomalidomide-resistant multiple myeloma patients, glycine (B1666218) levels were found to be significantly decreased. frontiersin.orgresearchgate.netnih.gov Further investigation in cell lines confirmed that the administration of exogenous glycine could enhance the sensitivity of myeloma cells to pomalidomide, highlighting its potential as both a biomarker and a therapeutic adjuvant. frontiersin.orgnih.gov

| Omics Technique | Application in Pomalidomide/PROTAC Research | Key Findings | Citations |

|---|---|---|---|

| Proteomics | Global analysis of on-target and off-target protein degradation. Identification of resistance biomarkers. | - Validated that C5-modification of pomalidomide reduces off-target degradation of zinc-finger proteins.

| frontiersin.orgnih.govnih.gov |

| Metabolomics | Identification of metabolic biomarkers of drug response and resistance. | - Decreased plasma glycine levels are associated with pomalidomide resistance in multiple myeloma. | frontiersin.orgresearchgate.netnih.gov |

Transcriptomic analyses are critical for understanding the downstream consequences of degrading a target protein, particularly for transcription factors. Pomalidomide and its derivatives are well-known to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.gov This degradation event leads to significant changes in gene expression, including the downregulation of interferon regulatory factor 4 (IRF4) and the oncogene MYC, which are crucial for the anti-myeloma activity of these agents. nih.gov

Furthermore, transcriptional profiling of patient tumors before and after treatment can define gene signatures that predict or explain drug resistance. nih.gov In myeloma patients, non-response to pomalidomide has been associated with specific transcriptional changes, including the downregulation of the interferon-induced gene IFITM1 and the upregulation of genes involved in cell cycle and survival, such as BIRC5 (survivin) and ETV4. nih.gov These insights into gene regulation provide a deeper understanding of drug mechanisms and identify potential new therapeutic targets to overcome resistance.

Advanced Imaging Techniques for Cellular and Subcellular Localization

Visualizing the dynamic molecular events orchestrated by PROTACs inside living cells is crucial for understanding their function and for optimizing their design.

The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is the pivotal event that initiates targeted protein degradation. nih.govacs.org Visualizing this complex is challenging due to its dynamic and transient nature. researchgate.netnih.gov Techniques such as bimolecular fluorescence complementation (BiFC) have been engineered to report on ternary complex formation, where the target protein and E3 ligase are fused to separate, non-fluorescent fragments of a fluorescent protein. nih.gov Upon PROTAC-induced proximity, the fragments reconstitute, generating a measurable fluorescent signal. nih.gov

While powerful, these methods have resolution limits. Super-resolution microscopy techniques, such as STORM (Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy), represent the next frontier in this area. These methods can bypass the diffraction limit of light, offering the potential to visualize the nanoscale organization of individual ternary complexes with unprecedented spatial detail. This would allow researchers to directly observe the stoichiometry and subcellular location of these critical complexes, providing insights that are currently inaccessible.

Quantifying the rate and extent of protein degradation in real time is essential for evaluating PROTAC efficacy. figshare.comresearchgate.net Several live-cell imaging platforms have been developed for this purpose. High-throughput screening assays often utilize reporter cells that express a target protein fused to a fluorescent protein like eGFP. nih.govnih.gov The decrease in fluorescence intensity serves as a direct proxy for target degradation, allowing for the rapid screening of large libraries of compounds derived from precursors like Pomalidomide-5-C12-NH2. nih.govyoutube.com